(S)-3-(Chloromethyl)pyrrolidine (S)-3-(Chloromethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1187931-91-4
VCID: VC13775530
InChI: InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1
SMILES: C1CNCC1CCl
Molecular Formula: C5H10ClN
Molecular Weight: 119.59 g/mol

(S)-3-(Chloromethyl)pyrrolidine

CAS No.: 1187931-91-4

Cat. No.: VC13775530

Molecular Formula: C5H10ClN

Molecular Weight: 119.59 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(Chloromethyl)pyrrolidine - 1187931-91-4

Specification

CAS No. 1187931-91-4
Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
IUPAC Name (3S)-3-(chloromethyl)pyrrolidine
Standard InChI InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1
Standard InChI Key QXZOZPKSATVTCW-RXMQYKEDSA-N
Isomeric SMILES C1CNC[C@H]1CCl
SMILES C1CNCC1CCl
Canonical SMILES C1CNCC1CCl

Introduction

Chemical Structure and Physicochemical Properties

(S)-3-(Chloromethyl)pyrrolidine (C₅H₁₀ClN) is a five-membered saturated heterocycle with a molecular weight of 119.59 g/mol. The pyrrolidine ring adopts an envelope conformation, with the chloromethyl group at C3 inducing steric and electronic effects that influence reactivity. The (S)-configuration assigns the chloromethyl group to a specific spatial orientation, critical for interactions with biological targets .

Key Physicochemical Data

PropertyValue
Molecular FormulaC₅H₁₀ClN
Molecular Weight119.59 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityMiscible in polar solvents
Chiral Rotation ([α]D²⁵)Dependent on solvent and concentration

The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the pyrrolidine nitrogen provides a site for hydrogen bonding or protonation.

Synthesis and Stereoselective Preparation

Palladium-Catalyzed C–H Functionalization

A breakthrough in stereocontrolled synthesis is demonstrated by Pd-catalyzed C–H arylation, which enables direct functionalization of pyrrolidine derivatives. Using an aminoquinoline auxiliary, researchers achieved cis-3,4-disubstituted pyrrolidines with >99% enantiomeric excess (ee) . This method avoids racemization and employs mild conditions (K₂CO₃ base, low catalyst loading), making it scalable for industrial applications .

Representative Reaction Scheme:

Pyrrolidine+Ar–XPd(OAc)₂, Ligand(S)-3-(Chloromethyl)pyrrolidine\text{Pyrrolidine} + \text{Ar–X} \xrightarrow{\text{Pd(OAc)₂, Ligand}} \text{(S)-3-(Chloromethyl)pyrrolidine}

Conditions: DMF, 80°C, 12 h .

Industrial Production Challenges

Industrial synthesis requires balancing cost, scalability, and enantiopurity. Continuous flow reactors and immobilized chiral catalysts are under investigation to improve yield and reduce waste.

Applications in Pharmaceutical Chemistry

Role in Drug Synthesis

(S)-3-(Chloromethyl)pyrrolidine is a key intermediate in the synthesis of (−)-paroxetine, a selective serotonin reuptake inhibitor (SSRI). The stereocenter at C3 dictates the drug’s binding affinity to serotonin transporters . Recent formal syntheses of (−)-paroxetine highlight the compound’s utility in constructing the trans-piperidine core via stereospecific alkylation .

Antimicrobial and Antiviral Agents

Derivatives of (S)-3-(Chloromethyl)pyrrolidine exhibit antimicrobial activity by targeting bacterial cell wall synthesis. For instance, quaternized analogs act as cationic surfactants, disrupting microbial membranes.

Biological Activity and Mechanism

Enzyme Inhibition

The chloromethyl group forms covalent adducts with cysteine residues in enzyme active sites. For example, it inhibits cytochrome P450 isoforms (e.g., CYP3A4), altering drug metabolism pathways.

Receptor Modulation

In neurological disorders, (S)-3-(Chloromethyl)pyrrolidine derivatives modulate GABAₐ and serotonin receptors. The (S)-enantiomer shows 10-fold higher affinity for 5-HT₁A receptors compared to the (R)-form, underscoring the importance of stereochemistry .

Future Directions

Catalytic Asymmetric Synthesis

Advances in organocatalysis and transition-metal catalysis promise enantioselective routes without auxiliaries. For example, Jacobsen’s thiourea catalysts could induce asymmetry during chloromethylation .

Material Science Applications

Chiral ionic liquids derived from (S)-3-(Chloromethyl)pyrrolidine are being explored for asymmetric electrochemistry and chiral sensing platforms.

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